

# The Pharmacokinetics of LBM-415: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of **LBM-415**, a novel peptide deformylase inhibitor. The information presented herein is collated from preclinical and clinical studies to support further research and development of this compound.

#### **Human Pharmacokinetic Data**

A clinical trial in healthy volunteers established the pharmacokinetic parameters of orally administered **LBM-415**. The study investigated single and multiple dosing regimens in both fed and fasted states. Key findings from this trial are summarized below.

Table 1: Pharmacokinetic Parameters of LBM-415 in

**Healthy Volunteers** 

Parameter	Value	Dosing Condition
Peak Plasma Concentration (Cmax)	17.85 ± 5.96 μg/mL	1,000 mg twice daily (b.i.d.)
Area Under the Curve (AUC0-24h)	36.83 ± 10.36 μg/mL·h	1,000 mg twice daily (b.i.d.)
Half-life (t1/2)	2.18 ± 0.61 h	1,000 mg single dose



Data sourced from a study in healthy volunteers. The pharmacokinetics were found to be dose-proportional.[1]

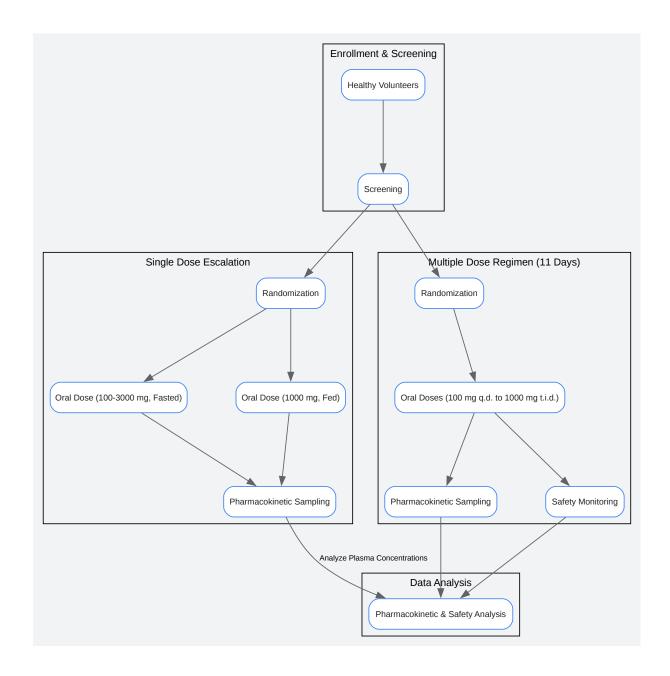
# Experimental Protocols Human Clinical Trial Methodology

The human pharmacokinetic data was obtained from a randomized, double-blind, placebocontrolled study involving healthy volunteers. The study design incorporated both single ascending dose and multiple-dose cohorts.

- Single-Dose Administration: Oral doses of **LBM-415** ranging from 100 mg to 3,000 mg were administered to fasted subjects. A single 1,000 mg dose was also administered to subjects in a fed state to assess the impact of food on absorption.[1]
- Multiple-Dose Administration: Subjects received multiple oral doses of LBM-415 over 11 days, with regimens ranging from 100 mg once daily (q.d.) to 1,000 mg three times daily (t.i.d.).[1]

At the highest dose of 1,000 mg t.i.d., reversible cyanosis and methemoglobinemia were observed on day 11, indicating a potential safety concern at high exposures.[1]





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Figure 1: Workflow of the Human Clinical Trial for **LBM-415** Pharmacokinetics.



## **Preclinical In Vivo Efficacy**

In vivo studies in murine infection models have demonstrated the efficacy of **LBM-415** against various bacterial pathogens. These studies provide insights into the potential therapeutic doses and routes of administration.

Table 2: In Vivo Efficacy (ED50) of LBM-415 in Murine

<u>Infection Models</u>

Infection Model	Pathogen	Route of Administration	50% Effective Dose (ED50)
Systemic Infection	Multidrug-Resistant S. pneumoniae (MDRSP)	Subcutaneous	4.8 mg/kg
Systemic Infection	Multidrug-Resistant S. pneumoniae (MDRSP)	Oral	36.6 mg/kg
Pneumonia	Penicillin-Susceptible S. pneumoniae (PSSP)	Not specified	23.3 mg/kg

Data from various mouse infection models.[2]

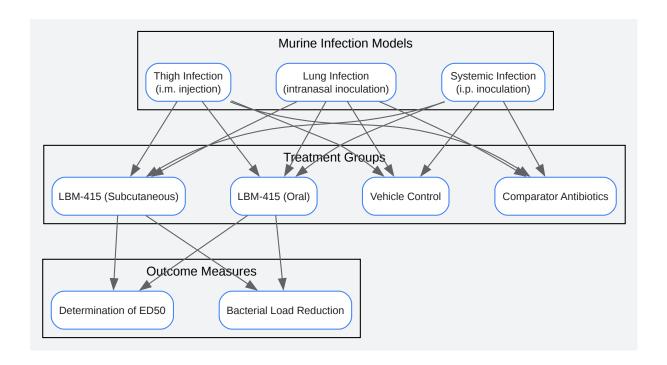
### **Murine Infection Model Protocols**

The in vivo efficacy of **LBM-415** was evaluated in established mouse models of bacterial infection.

- Systemic Infection Model: Mice were infected via intraperitoneal inoculation with Staphylococcus aureus (both methicillin-susceptible and -resistant strains) or Streptococcus pneumoniae (penicillin-susceptible and multidrug-resistant strains).[2]
- Thigh Infection Model: A localized infection was induced by intramuscular injection of methicillin-resistant S. aureus (MRSA) into the thigh.[2]



• Lung Infection Model: A respiratory tract infection was established through intranasal inoculation of penicillin-susceptible S. pneumoniae.[2]



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### References

- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models PubMed [pubmed.ncbi.nlm.nih.gov]



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